molecular formula C18H22ClN5O3S B2385616 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide CAS No. 1424607-12-4

2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide

Cat. No.: B2385616
CAS No.: 1424607-12-4
M. Wt: 423.92
InChI Key: XFSBVSSWWOQFAY-UHFFFAOYSA-N
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Description

2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide is a complex organic compound with a molecular formula of C18H22ClN5O3S and a molecular weight of 423.92 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 2-chloroquinoxaline is reacted with piperazine under controlled conditions to form an intermediate. This intermediate is then further reacted with cyclopropylpropanamide in the presence of suitable catalysts and solvents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of high-efficiency purification techniques like recrystallization or chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloroquinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cell cycle regulation and apoptosis, particularly in cancer cell lines.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to induce cell cycle arrest and apoptosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide involves its interaction with specific molecular targets. It has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cancer cell lines . The compound likely interacts with key proteins and pathways involved in cell cycle regulation and apoptosis, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar chemical reactivity.

    Sulfonyl piperazine derivatives: Compounds with a sulfonyl group attached to a piperazine ring also show comparable properties.

Uniqueness

What sets 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further research in cancer therapy .

Properties

IUPAC Name

2-[4-(2-chloroquinoxalin-6-yl)sulfonylpiperazin-1-yl]-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3S/c1-12(18(25)21-13-2-3-13)23-6-8-24(9-7-23)28(26,27)14-4-5-15-16(10-14)20-11-17(19)22-15/h4-5,10-13H,2-3,6-9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSBVSSWWOQFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=NC=C(N=C4C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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